molecular formula C11H13Cl2NO2 B7882847 N-Boc-3,5-dichloroaniline

N-Boc-3,5-dichloroaniline

Cat. No. B7882847
M. Wt: 262.13 g/mol
InChI Key: DPERPLBMGGIXME-UHFFFAOYSA-N
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Patent
US07034056B2

Procedure details

A solution of 3,5-dichloro-phenyl isocyanate (5 g, 26.6 mmol) in t-BuOH (100 mL) was heated at 80° C. for 16 h. The mixture was concentrated by rotary evaporation to give a white solid which was triturated with toluene and evaporated to dryness. Addition of toluene and concentration under vacuum gave (3,5-dichloro-phenyl)carbamic acid-tert-butyl ester as a white solid (6 g, 22.9 mmol, 84%). 1H NMR (300 MHz, CDCl3): δ 7.42 (s, 2H), 7.18 (s, 1H), 6.6 (br s, NH), 1.62 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:12][C:13]([OH:16])([CH3:15])[CH3:14]>>[C:13]([O:16][C:10](=[O:11])[NH:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=1)([CH3:15])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=C=O
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with toluene
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Addition of toluene and concentration under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=CC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.9 mmol
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.